Home > Products > Screening Compounds P76467 > 2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline -

2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-6101398
CAS Number:
Molecular Formula: C25H30N2O3
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel). It is being developed as a treatment for stable angina and atrial fibrillation. Research has focused on understanding its hepatic uptake and excretion mechanisms in rats and humans. [, , , ]

Relevance: YM758 shares a core structure with the target compound: a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline ring directly linked to a piperidine ring at the 2-position. The presence of the piperidine ring and the dimethoxy substitution on the tetrahydroisoquinoline ring are crucial for the bradycardic activity observed in YM758, which may also be relevant to the target compound's potential biological activities. [, , , ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a major metabolite of YM758 identified in human urine, plasma, and feces. It shows inhibitory activity towards hOCT2/rOCT2 transporters, suggesting a role in renal excretion. [, ]

Relevance: YM-252124 is structurally similar to the target compound, 2-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds share the same 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with a piperidine substituent at the 2-position. The differences lie in the substituents on the piperidine ring. This similarity in structure suggests potential shared pharmacological properties and metabolic pathways. [, ]

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is another metabolite of YM758 detected in human urine and plasma. Its pharmacological activity has not been fully elucidated yet. []

Relevance: This metabolite exhibits a close structural resemblance to 2-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the 6,7-dimethoxy-tetrahydroisoquinoline moiety and the piperidine ring linked at the 2-position. This structural similarity might indicate shared metabolic pathways and potential for similar biological activities. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

Compound Description: Identified as a metabolite of YM758 in human plasma, YM-385461 is suggested to be renally excreted via hOAT1/rOat1 transporters. []

Relevance: While YM-385461 lacks the core tetrahydroisoquinoline-piperidine structure of the target compound, it represents a significant metabolic fragment of YM758. This suggests potential metabolic pathways that could also be relevant to the breakdown of the target compound. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

Compound Description: This compound serves as a key intermediate in the development of specific bradycardic agents. Its synthesis and structure-activity relationships have been extensively studied. [, ]

Relevance: This compound is structurally very similar to the target compound, 2-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with a 3-piperidyl substituent at the 2-position. This close structural similarity suggests that the target compound might also exhibit bradycardic activity. [, ]

2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c)

Compound Description: 6c emerged as a potent bradycardic agent in studies focused on developing new treatments for bradycardia. It exhibits potent activity in rats with minimal impact on blood pressure. []

Relevance: Similar to the target compound, 6c features the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with a 3-piperidyl group at the 2-position. The presence of the benzyl substituent on the piperidine ring in 6c highlights the potential for modifications at this position to influence bradycardic activity. This information can be useful when considering potential applications or modifications of the target compound. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound demonstrates potent hypotensive and bronchodilating effects and has been studied for its potential in cardiovascular therapy. []

Relevance: This compound highlights the pharmacological significance of the tetrahydroisoquinoline scaffold. While it lacks the piperidine ring found in 2-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, it showcases the potential of tetrahydroisoquinoline derivatives for various therapeutic applications, particularly in the cardiovascular system. []

Properties

Product Name

2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

IUPAC Name

2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H30N2O3/c1-28-24-13-18-9-11-27(15-20(18)14-25(24)29-2)21-7-5-10-26(16-21)17-22-12-19-6-3-4-8-23(19)30-22/h3-4,6,8,12-14,21H,5,7,9-11,15-17H2,1-2H3

InChI Key

GPJFAWXGBQOZKL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC5=CC=CC=C5O4)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC5=CC=CC=C5O4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.